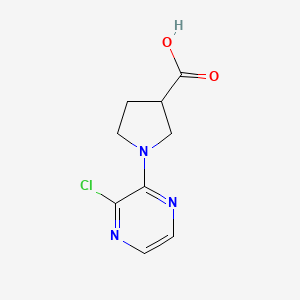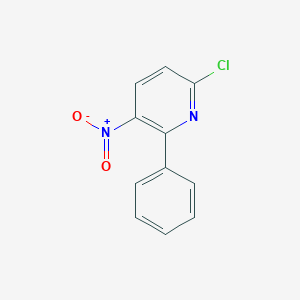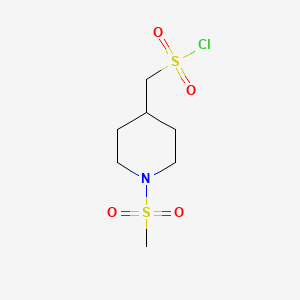
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . All these compounds were confirmed by NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as IR spectroscopy and NMR . For instance, the IR spectrum of a similar compound showed peaks at 3173 cm-1 (O-H stretch), 1651 cm-1 (C=O stretch), and 1391 cm-1 (C-N stretch) . The 1H NMR spectrum provided information about the hydrogen environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the introduction of heteroatomic fragments, which are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques such as NMR and elemental analysis . For instance, one compound was found to be a white solid with a melting point of 96 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolidine derivatives have been recognized for their antibacterial and antifungal properties. The introduction of the 3-chloropyrazinyl group could potentially enhance these properties by affecting the molecule’s ability to interact with microbial enzymes or receptors . This makes it a candidate for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi.
Anticancer Potential
The structural features of pyrrolidine derivatives, such as 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid , allow them to interact with various biological targets. They have been studied for their potential to inhibit the growth of cancer cells by interfering with cell signaling pathways . Research into this application could lead to the development of novel anticancer drugs with improved efficacy and selectivity.
Anti-Inflammatory Agents
Due to their ability to modulate biological pathways, pyrrolidine derivatives are also explored for their anti-inflammatory effects. The compound could be used to develop new medications that treat inflammation-related disorders, such as arthritis or asthma, with fewer side effects .
Antiviral Therapeutics
The pyrrolidine core is a common feature in many antiviral drugs. Modifications to this core, including the addition of a 3-chloropyrazinyl group, could lead to compounds with enhanced antiviral activity, potentially effective against a range of viruses .
Enzyme Inhibition
Pyrrolidine derivatives are known to exhibit diverse enzyme inhibitory effects. The compound 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid could be a key player in the development of inhibitors for enzymes like cholinesterase and carbonic anhydrase , which are important targets in treating conditions like Alzheimer’s disease and glaucoma .
Drug Development Intermediates
This compound can serve as an intermediate in the synthesis of more complex molecules. Its role in drug development is crucial as it can be used to create a variety of biologically active compounds, potentially leading to the discovery of new drugs .
Wirkmechanismus
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” might interact with its targets in a unique way depending on its stereochemistry.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-8(12-3-2-11-7)13-4-1-6(5-13)9(14)15/h2-3,6H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHDKVKPPRVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)



![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)





![1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1458897.png)